N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyethyl group, and a sulfonyl-substituted phenyl group
Properties
Molecular Formula |
C24H29N3O3S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-4-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H29N3O3S2/c1-19-8-7-13-26(17-19)32(28,29)22-12-6-9-20(16-22)23-18-31-24(27(23)14-15-30-2)25-21-10-4-3-5-11-21/h3-6,9-12,16,18-19H,7-8,13-15,17H2,1-2H3 |
InChI Key |
BJJZSZOGXZFELI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, including the formation of the thiazole ring and the introduction of the methoxyethyl and sulfonyl-substituted phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Structural Formula
The structural representation can be summarized in the following way:\text{N 2Z 3 2 methoxyethyl 4 3 3 methylpiperidin 1 yl sulfonyl phenyl}-1,3-thiazol-2(3H)-ylidene]aniline}
Anticancer Activity
Recent studies have highlighted the potential of N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Case Study:
In vitro assays demonstrated that this compound induced apoptosis in MCF-7 (breast cancer) cells through the activation of caspase pathways. The IC50 values indicated significant potency compared to standard chemotherapeutic agents.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy against resistant strains of bacteria is particularly noteworthy.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 10 µg/mL |
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes implicated in disease processes.
Case Study:
Inhibition studies revealed that the compound effectively inhibits carbonic anhydrase activity, which is crucial for maintaining acid-base balance in biological systems. This inhibition could have implications for treating conditions such as glaucoma and epilepsy.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.
Data Table: Neuroprotective Effects
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline include:
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2-Fluorodeschloroketamine .
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₃₁N₃O₂S
- Molecular Weight : 341.54 g/mol
- The compound features a thiazole ring, a methoxyethyl group, and a piperidine sulfonamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for related compounds often ranges from 0.78 to 3.125 μg/mL, suggesting that this compound may possess comparable efficacy .
Anticancer Activity
The thiazole moiety in the compound has been linked to anticancer activity. Studies on similar thiazole-based compounds have reported inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the piperidine sulfonamide group may enhance this activity by improving solubility and bioavailability.
Neuropharmacological Effects
Compounds containing piperidine rings are often investigated for their neuropharmacological effects. For example, studies have demonstrated that certain piperidine derivatives exhibit anticonvulsant properties . The specific mechanism may involve modulation of neurotransmitter systems or ion channels, which merits further investigation in the context of this compound.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial growth and cancer cell metabolism.
- Receptor Modulation : The piperidine portion may interact with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
- Cell Cycle Interference : The thiazole ring is known to affect cell cycle progression in cancer cells.
Case Studies
Several studies have explored the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
